1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{[4-(2-methylpropoxy)phenyl]carbonyl}-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolidine ring, a pyridine moiety, and a benzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The starting materials often include pyridine derivatives, benzoyl chlorides, and dimethylaminoethyl groups. The key steps in the synthesis may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Benzoyl Group: This step usually involves acylation reactions using benzoyl chloride derivatives.
Attachment of the Dimethylaminoethyl Group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The dimethylaminoethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific biological pathways.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(4-morpholinylsulfonyl)benzoyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C24H29N3O4 |
---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H29N3O4/c1-16(2)15-31-19-7-5-18(6-8-19)22(28)20-21(17-9-11-25-12-10-17)27(14-13-26(3)4)24(30)23(20)29/h5-12,16,21,28H,13-15H2,1-4H3/b22-20- |
InChI Key |
JCFJHUKJFCRKIP-XDOYNYLZSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=NC=C3)O |
Origin of Product |
United States |
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